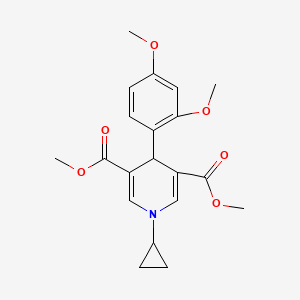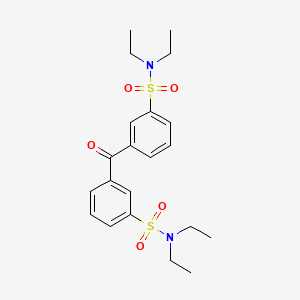![molecular formula C16H18FNO2S B4792040 N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4792040.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide
説明
N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide, also known as Compound X, is a novel chemical compound that has been studied extensively in scientific research. This chemical compound has shown promising results in various scientific studies, making it an interesting topic for further exploration.
作用機序
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide X involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound X has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cancer cell survival. Additionally, this compound X has been shown to inhibit the JAK/STAT pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects. Studies have shown that this compound X can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, this compound X has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth.
実験室実験の利点と制限
One of the significant advantages of using N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide X in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, this compound X has been shown to have low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide X. One of the significant areas of research is to investigate the potential use of this compound X in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to understand the mechanism of action of this compound X fully. Finally, studies are needed to investigate the potential use of this compound X in other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound X is a novel chemical compound that has shown promising results in various scientific studies. Its potent antitumor activity against various types of cancer cells makes it a promising candidate for further research. The synthesis method of this compound X involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2,5-dimethylphenyl)ethylamine in the presence of a base. The mechanism of action of this compound X involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound X has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are several advantages to using this compound X in lab experiments, there are also limitations to its use, such as its low solubility in water. Finally, there are several future directions for research on this compound X, including investigating its potential use in combination with other chemotherapeutic agents and its use in other diseases.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide X has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound X is in the field of cancer research. Studies have shown that this compound X has potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound X has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-11-4-5-12(2)16(10-11)13(3)18-21(19,20)15-8-6-14(17)7-9-15/h4-10,13,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMKSZYUPDPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4791960.png)
![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4791967.png)
![N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4791976.png)


![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4791990.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4792021.png)
![1-[6-(4-methylphenoxy)hexyl]piperidine](/img/structure/B4792029.png)
![2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B4792030.png)
![5-(2-bromophenyl)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4792031.png)

![N-[(2Z)-4-(4-methoxyphenyl)-3-(3-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-methylaniline hydrobromide](/img/structure/B4792066.png)
![ethyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792074.png)
